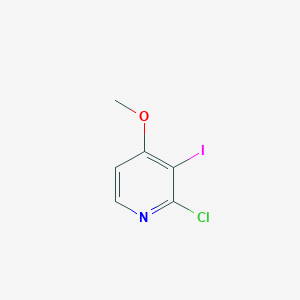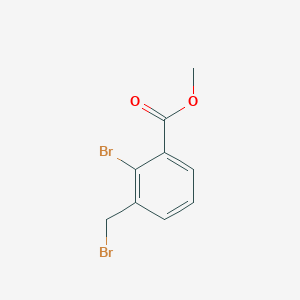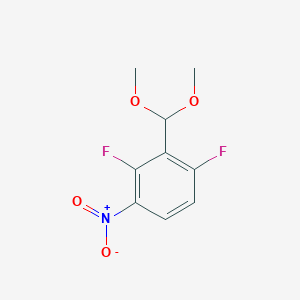
2-(二甲氧基甲基)-1,3-二氟-4-硝基苯
描述
This typically includes the compound’s molecular formula, molar mass, and structural formula. It may also include the compound’s physical appearance.
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It often includes the starting materials, reaction conditions, and the yield of the product.Molecular Structure Analysis
This involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the spatial arrangement of atoms in the compound.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes the reactants, products, and the conditions under which the reaction occurs.Physical And Chemical Properties Analysis
This involves determining properties such as melting point, boiling point, solubility, density, and reactivity.科学研究应用
合成工艺
- 合成技术:该化合物已通过各种化学工艺合成。一项研究详细介绍了 1,3-二甲氧基-2-硝基苯的合成,包括磺化、硝化和水解,然后用硫酸二甲酯处理。该工艺展示了利用一系列物理和化学转化合成复杂有机化合物的潜力 (张春霞,2011 年)。
化学反应和性质
- 亲电加成:一项关于 1,3-二烯亲电加成的研究讨论了各种复杂有机化合物的合成,这说明了类似化合物在复杂有机合成中的潜在用途 (H. Mosimann, Z. Diénès, P. Vogel, 1995)。
- 晶体形式和相互作用:已经研究了 2,4-二氟硝基苯与胺的相互作用,显示出不同的晶体形式和相互作用。这项研究展示了相关化合物的多种潜在晶体结构和分子相互作用 (M. Plater, W. Harrison, 2015)。
- 电化学还原:对相关硝基苯化合物的电化学还原的研究提供了对电化学性质的见解,这些性质可能与所讨论的化合物相关 (彭杜,D. 彼得斯,2010 年)。
材料合成和应用
- 聚合物合成:合成含有烯丙基的热固性聚(苯醚)利用了类似的化合物,表明在新型聚合材料的开发中具有潜在应用 (福原敏昭,Y. 柴崎,S. 安藤,M. 上田,2004 年)。
- 传感硝基芳香族化合物:一项金属有机骨架研究展示了对硝基芳香族化合物的选择性传感,表明类似化合物在传感器技术中的潜在应用 (丹田,荣颖陈,建旭,云武李,X. 布,2014 年)。
安全和危害
This involves detailing the safety precautions that should be taken when handling the compound. It includes information on toxicity, flammability, and environmental impact.
未来方向
This involves discussing potential future research directions. It could include potential applications of the compound, or new reactions that it could be used in.
Please note that the availability of this information can vary depending on how extensively the compound has been studied. For a less-studied compound, some of this information may not be available. For a more detailed analysis, you may need to consult a variety of sources, including scientific literature and databases. Always ensure to follow safe laboratory practices when handling chemical compounds.
属性
IUPAC Name |
2-(dimethoxymethyl)-1,3-difluoro-4-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F2NO4/c1-15-9(16-2)7-5(10)3-4-6(8(7)11)12(13)14/h3-4,9H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQGCXNOSRFPHCV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C1=C(C=CC(=C1F)[N+](=O)[O-])F)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F2NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Dimethoxymethyl)-1,3-difluoro-4-nitrobenzene | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(Propan-2-yloxy)methyl]morpholine](/img/structure/B1427049.png)
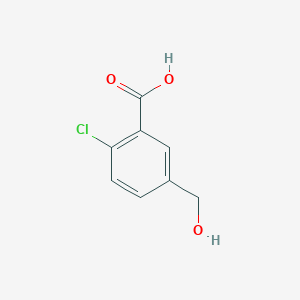
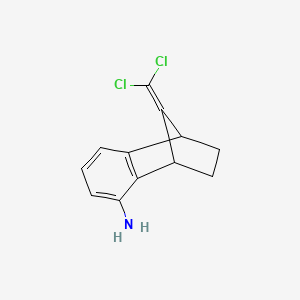
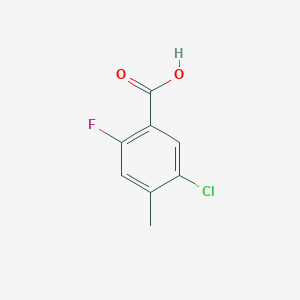
![2,6-dimethyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1427056.png)
![2-Methyl-2,7-diazaspiro[3.5]nonane](/img/structure/B1427057.png)
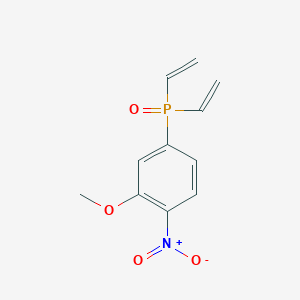
![5-(4-Chlorophenyl)-1H-pyrrolo[2,3-B]pyridine](/img/structure/B1427060.png)
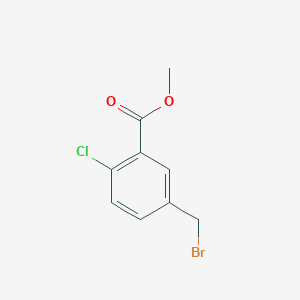
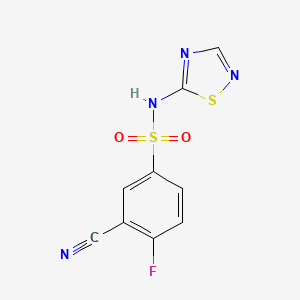
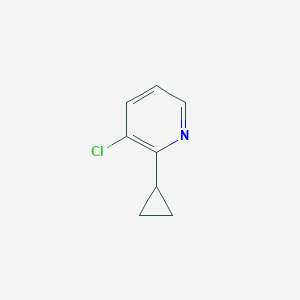
![2,6-dimethyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1427070.png)
